FISONATE - 132742-32-6

FISONATE

Catalog Number: EVT-1490539
CAS Number: 132742-32-6
Molecular Formula: C12F6H20N1O4P1
Molecular Weight: 387.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
It is an inhibitor of serine proteinases of broad spectrum. Synthetic
human erythrocyte acetylcholinesterase inhibition constants (E.C. 3.1.1.7.): Ki = 7.5 x 10-5 M; ki = 1.5 x 102 M-1. min-1.
It is an inhibitor of serine proteinases of broad spectrum. Synthetic
Overview

FISONATE is a chemical compound primarily recognized for its application in the field of pharmaceuticals and biochemistry. It is classified as a surfactant and is often used in formulations to enhance solubility and bioavailability of active pharmaceutical ingredients. FISONATE is particularly noted for its role in drug delivery systems, where it improves the dispersion of poorly soluble compounds, thus facilitating their absorption in biological systems.

Source and Classification

FISONATE is derived from natural sources and synthesized through various chemical processes. It belongs to the class of non-ionic surfactants, which are characterized by their ability to reduce surface tension between different phases, such as oil and water. This property makes FISONATE valuable in both pharmaceutical formulations and cosmetic products.

Synthesis Analysis

FISONATE can be synthesized through several methods, each tailored to achieve specific purity and efficacy. The most common synthesis routes involve:

  • Esterification: This method involves the reaction of fatty acids with polyols to form esters, which are the primary components of FISONATE.
  • Transesterification: In this process, triglycerides are converted into fatty acid methyl esters, enhancing the surfactant properties of the final product.
  • Ethoxylation: This technique introduces ethylene oxide into the fatty acid chains, improving solubility and surfactant characteristics.

Each method requires precise control over reaction conditions such as temperature, pressure, and catalyst type to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of FISONATE can be described as a long-chain fatty acid esterified with a polyol. Its general formula can be represented as follows:

CnH2n+1COO R\text{C}_{n}\text{H}_{2n+1}\text{COO R}

Where nn represents the number of carbon atoms in the fatty acid chain, and RR denotes the polyol component. The specific structural formula may vary depending on the source of fatty acids used in its synthesis.

Data

  • Molecular Weight: Varies based on the specific fatty acid chain length.
  • Solubility: Highly soluble in water due to its amphiphilic nature.
Chemical Reactions Analysis

FISONATE participates in various chemical reactions that underline its functionality as a surfactant:

  • Hydrolysis: In aqueous environments, FISONATE can undergo hydrolysis, releasing fatty acids and impacting its surfactant properties.
  • Oxidation: Under certain conditions, FISONATE may oxidize, leading to changes in its physical properties and efficacy.
  • Complexation: It can form complexes with other compounds, enhancing their solubility and stability in formulations.

Technical details regarding these reactions depend on environmental conditions such as pH, temperature, and concentration.

Mechanism of Action

The mechanism of action of FISONATE primarily revolves around its surfactant properties. It functions by reducing surface tension at the interface between water and oils or other hydrophobic substances. This action facilitates:

  • Improved Dispersion: Enhances the distribution of active ingredients in formulations.
  • Increased Bioavailability: Aids in the absorption of poorly soluble drugs by forming micelles that encapsulate these compounds.
  • Stabilization: Prevents phase separation in emulsions, maintaining homogeneity in formulations.

Data

  • Critical Micelle Concentration: A key parameter that defines the concentration at which FISONATE starts to form micelles in solution.
Physical and Chemical Properties Analysis

FISONATE exhibits several notable physical and chemical properties:

  • Appearance: Typically a clear or slightly cloudy liquid.
  • Viscosity: Viscosity varies depending on concentration; generally low to moderate.
  • pH Stability: Maintains stability across a wide pH range (4-10).
  • Thermal Stability: Exhibits good thermal stability under standard processing conditions.

These properties contribute to its effectiveness as a surfactant in various applications.

Applications

FISONATE has diverse applications across multiple fields:

  • Pharmaceuticals: Used as an excipient to enhance drug solubility and bioavailability.
  • Cosmetics: Functions as an emulsifier and stabilizer in creams and lotions.
  • Food Industry: Employed as an additive to improve texture and stability in food products.
Pharmacological Foundations of Fluticasone

Molecular Structure and Chemical Properties

Steroidal Backbone and Functional Modifications

Fluticasone propionate (C₂₅H₃₁F₃O₅S) and fluticasone furoate (C₂₇H₂₉F₃O₆S) share a core androstane steroidal backbone characteristic of corticosteroids, but feature strategic fluorinated modifications that enhance their pharmacological profile. Both compounds incorporate 6α-fluoro and 9α-fluoro substitutions, which increase glucocorticoid receptor (GR) binding affinity by inducing conformational stability. The critical distinction lies in their C-17 ester moieties: fluticasone propionate contains a propionate group, while fluticasone furoate features a furoate ester derived from furan-2-carboxylic acid. Additionally, both compounds possess a lipophilic S-fluoromethyl carbothioate group at C-17, which significantly reduces systemic bioavailability by limiting oral absorption and facilitating rapid hepatic inactivation [2] [7] [8].

These structural elements contribute to key physicochemical properties:

  • Lipophilicity: Fluticasone furoate exhibits higher calculated logP (≈4.5) than fluticasone propionate (logP ≈3.7), enhancing membrane permeability and tissue retention [8] [10].
  • Crystallinity: Both compounds form white to off-white crystalline powders with melting points >270°C, ensuring stability in pharmaceutical formulations [8].
  • Solubility: Low aqueous solubility (fluticasone propionate: 0.14 μg/mL) necessitates delivery via aerosolized or micronized formulations for respiratory deposition [8].

Table 1: Structural Characteristics of Fluticasone Compounds

Structural FeatureFluticasone PropionateFluticasone Furoate
Molecular FormulaC₂₅H₃₁F₃O₅SC₂₇H₂₉F₃O₆S
C-17 Ester GroupPropionateFuroate
C-21 Functional GroupS-fluoromethyl carbothioateS-fluoromethyl carbothioate
Fluorine Positions6α, 9α6α, 9α
Calculated logP~3.7~4.5

Comparative Analysis with Other Corticosteroids

Fluticasone derivatives exhibit superior GR binding affinity and tissue retention compared to classical corticosteroids. X-ray crystallography reveals that the furoate ester of fluticasone furoate occupies a deeper pocket within the GR ligand-binding domain than fluticasone propionate or mometasone furoate, optimizing hydrophobic interactions. This results in a relative receptor affinity (RRA) 1.7-fold higher than fluticasone propionate and 1.3-fold greater than mometasone furoate [7] [10]. The slow dissociation rate from the GR (t½ >10 hours for fluticasone furoate versus 4.5 hours for fluticasone propionate) directly correlates with extended therapeutic effects [10].

Table 2: Glucocorticoid Receptor Binding Kinetics

CorticosteroidRelative Receptor Affinity (RRA)Dissociation Half-life (t½)
Fluticasone Furoate1.7 (vs. fluticasone propionate)>10 hours
Fluticasone Propionate1.0 (reference)~4.5 hours
Mometasone Furoate1.3~5.2 hours
Budesonide0.9~2.1 hours

Mechanism of Anti-Inflammatory Action

Glucocorticoid Receptor Affinity and Binding Dynamics

Fluticasone compounds function as high-affinity agonists of the cytosolic glucocorticoid receptor (GR). Upon diffusion across cell membranes, they bind to GRα, inducing conformational changes that promote nuclear translocation. Fluticasone furoate exhibits a unique biphasic binding profile: rapid initial association (kon ≈2.5 × 10⁵ M⁻¹s⁻¹) followed by exceptionally slow dissociation (koff ≈3.0 × 10⁻⁶ s⁻¹), enabling prolonged nuclear residency and sustained transcriptional modulation [3] [7]. This kinetic profile allows once-daily dosing for fluticasone furoate formulations, unlike twice-daily requirements for fluticasone propionate [10].

Downstream Signaling Pathways (NF-κB, GRE)

Nuclear GR complexes exert anti-inflammatory effects via dual genomic mechanisms:

  • Transrepression: The ligand-bound GR directly binds nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), inhibiting their transcriptional activation of pro-inflammatory genes (e.g., TNF-α, IL-6, IL-8). Fluticasone furoate demonstrates 10-fold greater potency than fluticasone propionate in suppressing LPS-induced TNF-α release in human monocytes [6] [10].
  • Transactivation: GR homodimers bind glucocorticoid response elements (GREs) in promoter regions, upregulating anti-inflammatory mediators like:
  • Annexin-A1 (phospholipase A₂ inhibitor)
  • Mitogen-activated protein kinase phosphatase-1 (MKP-1)
  • Secretory leukoprotease inhibitor (SLPI) [1] [6].

Table 3: Anti-inflammatory Gene Regulation by Fluticasone-GR Complexes

Target PathwayGene/Protein RegulatedBiological Effect
TransrepressionTNF-α, IL-6, IL-8Suppression of cytokine synthesis
TransactivationAnnexin-A1Inhibition of eicosanoid production
MKP-1Inactivation of pro-inflammatory kinases
SLPIProtection against protease-mediated damage

Pharmacokinetic Profile

Absorption and Bioavailability Across Delivery Routes

Systemic exposure to fluticasone is route-dependent due to extensive first-pass metabolism and low oral bioavailability (<1%):

  • Inhalation (DPI/MDI): Lung bioavailability ranges 18% for fluticasone propionate to 13.9–15.6% for fluticasone furoate. Particle size (1–5 μm) ensures distal airway deposition, with 20–30% of emitted dose reaching alveoli [1] [9] [10].
  • Intranasal: Systemic absorption is minimal (bioavailability <2% for fluticasone propionate; 0.5% for fluticasone furoate) due to mucosal metabolism and ciliary clearance. The exhalation delivery system (EDS) used in fluticasone propionate nasal sprays enhances sinonasal deposition 3-fold compared to conventional sprays [1] [6].
  • Topical: Dermal absorption ranges 1–4%, increasing to >30% under occlusion or with compromised skin barriers [1] [8].

Hepatic Metabolism and CYP3A4 Interactions

Both fluticasone compounds undergo near-complete hepatic inactivation via cytochrome P450 3A4 (CYP3A4)-mediated hydrolysis. The S-fluoromethyl carbothioate group is cleaved to form inactive 17β-carboxylic acid metabolites [2] [5]. Crucially, fluticasone propionate acts as a mechanism-based inactivator of pulmonary CYP3A5 (KI = 16 μM; kinact = 0.027 min⁻¹), the dominant CYP3A isoform in lung tissue. This inactivation reduces first-pass pulmonary metabolism, increasing local and systemic drug exposure. Concurrent use of strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) elevates fluticasone AUC by 36–50% and Cmax by 33%, potentially inducing hypothalamic-pituitary-adrenal (HPA) axis suppression [5] [9].

Table 4: Metabolic Pathways and Drug Interactions

Pharmacokinetic ParameterFluticasone PropionateFluticasone Furoate
Primary Metabolic EnzymeCYP3A4CYP3A4
Key Metabolite17β-carboxylic acid17β-carboxylic acid
Effect of CYP3A4 Inhibition↑ AUC by 50%↑ AUC by 36%
CYP3A5 InactivationPotent (lung-specific)Not observed

Tissue Retention and Duration of Action

Prolonged tissue retention underpins fluticasone’s extended pharmacodynamic effects:

  • Lung Retention: Fluticasone furoate exhibits significantly slower lung clearance than fluticasone propionate (time for 90% absorption: 20–30 hours vs. 8 hours). This results from higher lipophilicity and affinity for lung lipid membranes [10].
  • Systemic Half-life: Despite similar plasma elimination half-lives (fluticasone propionate: 7.8–14 hours; fluticasone furoate: 15–24 hours), tissue half-life in respiratory mucosa exceeds 24 hours for fluticasone furoate due to intracellular esterification and slow release from the GR complex [6] [10].
  • Ethnic Variability: East Asian populations demonstrate 30–40% longer lung retention times than Caucasians, potentially influencing dosing requirements [10].

Table 5: Tissue Pharmacokinetic Parameters

ParameterFluticasone PropionateFluticasone Furoate
Plasma Half-life (t½)7.8–14 hours15–24 hours
Time for 90% Lung Absorption8 hours20–30 hours
Protein Binding99%>99%
Volume of Distribution (Vd)4.2 L/kg661 L

Compound Nomenclature Table

Chemical DesignationFluticasone PropionateFluticasone Furoate
IUPAC NameS-fluoromethyl 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxyandrosta-1,4-diene-17β-carbothioate(6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoromethyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate
CAS Registry Number80474-14-2397864-44-7
Molecular Weight500.57 g/mol538.58 g/mol
Trade Names (Examples)Flonase®, Cutivate®Veramyst®, Avamys®

Properties

CAS Number

132742-32-6

Product Name

FISONATE

Molecular Formula

C12F6H20N1O4P1

Molecular Weight

387.26

Synonyms

FISONATE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.